4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

Catalog No.
S14536625
CAS No.
M.F
C6H7ClIN3
M. Wt
283.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

Product Name

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine

IUPAC Name

4-chloro-6-iodo-2-N-methylpyridine-2,3-diamine

Molecular Formula

C6H7ClIN3

Molecular Weight

283.50 g/mol

InChI

InChI=1S/C6H7ClIN3/c1-10-6-5(9)3(7)2-4(8)11-6/h2H,9H2,1H3,(H,10,11)

InChI Key

SHUDAXBLUAXBNO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC(=N1)I)Cl)N

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine is a nitrogen-containing heterocyclic compound characterized by its unique pyridine structure and the presence of halogen substituents. The molecular formula of this compound is C6H6ClI N3, and it has a molecular weight of approximately 233.49 g/mol. The compound features a pyridine ring with a methyl group at the N2 position, a chlorine atom at the 4 position, and an iodine atom at the 6 position, along with two amino groups at the 2 and 3 positions. This specific arrangement of substituents contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be substituted by nucleophiles such as amines or thiols under basic conditions.
  • Oxidation: The compound can be oxidized to form pyridine N-oxides or other derivatives.
  • Reduction: Reduction can lead to the formation of amines or other reduced forms of the compound.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki–Miyaura coupling to create carbon-carbon bonds, enhancing its utility in synthetic organic chemistry.

The synthesis of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine can be achieved through various methods:

  • Halogenation: Starting from 2-methylpyridine, halogenation reactions using iodine monochloride and chlorine gas can introduce the halogens at specific positions on the pyridine ring.
  • Amination: The introduction of amino groups can be accomplished through nucleophilic substitution reactions involving appropriate amines under controlled conditions.
  • Suzuki–Miyaura Coupling: This method involves coupling a boronic acid derivative with halogenated pyridine compounds in the presence of a palladium catalyst to form the desired product.

4-chloro-6-iodo-N2-methylpyridine-2,3-diamine has potential applications in:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Its properties may be exploited in developing herbicides or pesticides.
  • Material Science: The compound's unique reactivity could be beneficial in creating novel materials or polymers.

Studies on the interaction of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine with biological macromolecules are crucial for understanding its potential therapeutic effects. Compounds with similar structures have shown interactions with enzymes and receptors, suggesting that this compound may also exhibit significant biological activity. Investigating its binding affinity to specific targets could provide insights into its mechanism of action and therapeutic applications .

Several compounds share structural similarities with 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
5-Bromo-N2-methylpyridine-2,3-diamineBromine instead of chlorine and iodine0.88
6-Bromo-N-methylpyridin-2-aminesBromine at the 6 position0.85
4-Chloro-N-methylpyridin-2-aminesChlorine at the 4 position0.84
N1-(5-Bromopyridin-2-yl)ethane-1,2-diamineBrominated pyridine derivative0.82

Uniqueness

The uniqueness of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine lies in its specific halogenation pattern combined with amino functionalities that enhance its reactivity and potential biological activity compared to similar compounds. This unique substitution pattern allows for selective functionalization and diverse chemical transformations that are valuable in both research and industrial applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

282.93732 g/mol

Monoisotopic Mass

282.93732 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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